Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a benzyl ester at position 6, a 2-fluorophenyl group at position 7, and a methyl substituent at position 5 (Fig. 1). The triazolopyrimidine scaffold is widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors .
The compound is synthesized via multicomponent reactions (e.g., Biginelli-like protocols) involving substituted aldehydes, β-keto esters, and 3-amino-1,2,4-triazoles . Its regioselectivity and yield depend on reaction conditions, such as microwave irradiation or acidic catalysts .
Properties
IUPAC Name |
benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-13-17(19(26)27-11-14-7-3-2-4-8-14)18(15-9-5-6-10-16(15)21)25-20(24-13)22-12-23-25/h2-10,12,18H,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOZNLJTNKZRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, such as cdk2. This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis within certain cell types.
Biochemical Pathways
Similar compounds have been found to affect cell cycle progression, leading to a growth arrest at the g0-g1 stage. This suggests that the compound may interact with pathways involved in cell cycle regulation.
Pharmacokinetics
The synthesis of similar compounds has been described as a catalyst-free, additive-free, and eco-friendly method, suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines. This suggests that the compound may have potential antiproliferative effects.
Action Environment
The synthesis of similar compounds has been described as an atom-economical, one-pot, three-step cascade process, suggesting that these compounds may be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been found to exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell.
Cellular Effects
In cellular studies, this compound has shown cytotoxic activities against various cell lines. It has been found to significantly inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range. This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. The compound may bind to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression. This could result in changes in gene expression and other downstream effects.
Biological Activity
Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class has garnered significant attention due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The focus of this article is to explore the biological activity of this specific compound through various studies and findings.
- Molecular Formula: CHFNO
- Molecular Weight: 468.478 g/mol
- Melting Point: 167-170ºC
- Density: 1.3 ± 0.1 g/cm³
Recent studies have indicated that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine series can exert their biological effects through various pathways:
- Inhibition of the ERK Signaling Pathway: Research demonstrated that certain derivatives can significantly inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition is associated with induced apoptosis in cancer cells and G2/M phase cell cycle arrest .
- Antiproliferative Activity: Compounds from this class have shown potent antiproliferative effects against various cancer cell lines. For instance, a derivative exhibited an IC value of 3.91 μM against MCF-7 breast cancer cells . Another compound demonstrated an IC value of 0.53 μM against HCT-116 colon cancer cells .
Anticancer Activity
A detailed study on the anticancer properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives highlighted their potential as effective cytotoxic agents. The evaluation included:
| Compound | Cell Line | IC Value (μM) | Mechanism |
|---|---|---|---|
| Compound H12 | MGC-803 | < 0.58 | Induces apoptosis; G2/M phase arrest |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound 12 | MCF-7 | 3.91 | Suppression of ERK signaling pathway |
These findings suggest that this compound may share similar mechanisms of action.
Antiviral Activity
The antiviral potential of triazolo[1,5-a]pyrimidine derivatives has also been explored. Certain compounds have shown effectiveness against various viruses by disrupting viral replication processes. The specific antiviral activity of this compound remains to be fully elucidated but aligns with the observed activities in related compounds.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit promising antitumor properties. Specifically, compounds containing the triazolo-pyrimidine scaffold have been shown to inhibit tumor growth in various cancer cell lines. For instance, one study reported that certain triazolo-pyrimidine derivatives led to significant reductions in cell viability in breast cancer models, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that triazolo[1,5-a]pyrimidine derivatives possess broad-spectrum antibacterial and antifungal properties. For example, compounds similar to Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
In a recent study focusing on the synthesis of various dihydrotriazolopyrimidine derivatives linked to amide functionality, compounds were tested for their anti-inflammatory activity. The results indicated that several derivatives exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Importance of Substituents
SAR studies have highlighted the significance of various substituents on the triazolo-pyrimidine core structure in enhancing biological activity. For instance, the introduction of electron-withdrawing groups such as fluorine has been shown to improve the potency of these compounds against specific cancer cell lines and pathogens .
Data Table: SAR Insights
| Compound Structure | Substituent Type | Activity Profile |
|---|---|---|
| Benzyl 7-(2-fluorophenyl)-5-methyl | Fluoro group | Enhanced anticancer activity |
| N-(4-Methoxybenzyl) derivative | Methoxy group | Increased anti-inflammatory potential |
| N-benzylbenzamide analog | Benzyl group | Broad-spectrum antimicrobial effects |
Synthetic Methodologies
The synthesis of this compound has been achieved through various methodologies involving one-pot reactions and coupling agents like sulfuryl chloride (SO₂Cl₂) combined with bases such as N-methylimidazole (NMI). These methods allow for efficient production with high yields .
Comparison with Similar Compounds
Position 7 Modifications
The 2-fluorophenyl group at position 7 distinguishes the target compound from analogs with para-substituted aryl groups (e.g., 4-chlorophenyl, 4-isopropylphenyl) (Table 1). Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability compared to bulkier substituents like 4-isopropoxyphenyl (, compound 10) or 3,5-difluorophenyl () .
Position 6 Modifications
Replacing the benzyl carboxylate with ethanone (e.g., UCB-FcRn-84 in ) or methyl carboxylate (e.g., UCB-FcRn-303 in ) alters solubility and target engagement. The benzyl ester’s hydrophobic aromatic ring may improve membrane permeability but reduce aqueous solubility compared to smaller esters (e.g., ethyl groups in ) .
Tabulated Comparison of Key Analogs
Table 1. Structural and Functional Comparison of Triazolopyrimidine Derivatives
*Calculated based on C20H17FN4O2.
Q & A
Q. Methodology :
- Microwave-assisted synthesis (130°C, 60 min) in polar aprotic solvents (e.g., DMF) with catalysts like chloro(trimethyl)silane improves regioselectivity and reduces side reactions .
- Green chemistry optimizations (e.g., ethanol/water solvent systems) enhance yields (up to 85%) and reduce environmental impact .
Basic: How is the molecular structure of this compound characterized?
Q. Key techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 70.03°–89.45° between fused rings), confirming the triazolo-pyrimidine core .
- NMR spectroscopy : NMR peaks at δ 10.89 (NH proton) and δ 7.14–7.41 (aromatic protons) validate substituent positions .
- Mass spectrometry : Molecular ion peaks at m/z 440.94 confirm the molecular formula .
Basic: What biological activities are associated with this compound?
The 2-fluorophenyl substituent enhances interactions with biological targets:
- Anticancer : Inhibits cyclin-dependent kinase 2 (CDK2) via π-π stacking (binding affinity: ΔG = -9.2 kcal/mol) .
- Antimicrobial : Disrupts bacterial cell wall synthesis (MIC = 8 µg/mL against Enterococcus faecium) .
- Antiviral : Targets RNA polymerase in in silico models (IC ~ 12 µM) .
Advanced: How can synthetic yields be optimized while minimizing byproducts?
Q. Experimental design considerations :
- Catalyst screening : TMDP (2,4,6-trimethyl-1,3-dioxane-5-ol) in ethanol/water (1:1 v/v) increases yield by 25% via hydrogen-bond stabilization .
- Reaction monitoring : Use HPLC to track intermediates (retention time: 4.2 min for β-keto ester adducts) and adjust microwave irradiation time (30–60 min) .
- Byproduct mitigation : Replace traditional heating with microwave irradiation to suppress dimerization (reduces byproducts from 15% to <5%) .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Q. Analytical strategies :
- Variable temperature NMR : Resolve overlapping aromatic proton signals (e.g., 2-fluorophenyl group) by cooling to 243 K .
- DFT calculations : Compare experimental NMR shifts with B3LYP/6-31G(d) computed values (RMSD < 1.5 ppm) to validate assignments .
- Isotopic labeling : Use -labeled triazole precursors to distinguish NH signals from solvent artifacts .
Advanced: What computational methods predict binding modes to therapeutic targets?
Q. Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with CDK2 (PDB: 1HCL) using Lamarckian genetic algorithms (grid size: 60 × 60 × 60 Å) .
- MD simulations (GROMACS) : Assess binding stability (RMSD < 2.0 Å over 100 ns) in explicit solvent (TIP3P water model) .
- QSAR modeling : Correlate substituent electronegativity (e.g., 2-fluoro vs. 3-bromo) with IC values (R = 0.89) .
Advanced: How do structural modifications influence biological activity?
Q. Substituent effects :
| Modification | Impact | Reference |
|---|---|---|
| 2-fluorophenyl | Enhances CDK2 inhibition (ΔΔG = -1.3 kcal/mol vs. phenyl) | |
| Benzyl ester → Ethyl | Reduces cytotoxicity (IC increases from 5 µM to >50 µM) | |
| 5-Methyl → 5-Propyl | Improves logP (from 2.1 to 3.4) but decreases solubility (25 mg/mL → 8 mg/mL) |
Advanced: What crystallographic data inform structure-activity relationships (SAR)?
Q. Key findings :
- π-π stacking : Adjacent triazolo-pyrimidine rings (centroid distance: 3.63 Å) stabilize protein-ligand complexes .
- Hydrogen bonding : NH group (1.857 Å) interacts with Asp86 in CDK2, critical for inhibitory activity .
- Dihedral angles : Substituents at C7 (2-fluorophenyl) and C5 (methyl) adopt near-planar conformations (torsion angle < 10°), optimizing target binding .
Advanced: How can regioselectivity challenges in synthesis be addressed?
Q. Approaches :
- Solvent polarity control : Use ionic liquids (e.g., [BMIM]BF) to favor 5-methyl over 7-methyl isomers (ratio 9:1) .
- Microwave conditions : Adjust power (200 W) and time (30 min) to suppress competing pathways (e.g., triazole ring oxidation) .
- Additives : Introduce p-toluenesulfonic acid (pTSA) to stabilize transition states (yield increases from 55% to 78%) .
Advanced: What are unresolved contradictions in reported biological data?
Q. Case study :
- Anticancer activity : One study reports IC = 5 µM (HeLa cells) , while another shows IC = 18 µM .
Resolution :- Assay variability : Differences in cell lines (HeLa vs. MCF-7) and incubation times (48 vs. 72 hr).
- Purity thresholds : HPLC purity >98% required for reproducibility; impurities >2% skew dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
